molecular formula C18H15FN2O4 B2631252 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034442-84-5

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2631252
CAS No.: 2034442-84-5
M. Wt: 342.326
InChI Key: PBYCQOXYSJKNDR-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that features a unique combination of bifuran and fluorobenzyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

    Formation of the bifuran intermediate: The bifuran moiety can be synthesized through the coupling of furan derivatives under specific conditions.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.

    Oxalamide formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran and fluorobenzyl groups can interact with enzymes and receptors, modulating their activity. The oxalamide linkage provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both bifuran and fluorobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(25-15)13-7-8-24-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCQOXYSJKNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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